molecular formula C8H9F3N2O3 B8177783 2-(4-(2,2,2-Trifluoroethoxy)-1H-pyrazol-1-yl)propanoic acid

2-(4-(2,2,2-Trifluoroethoxy)-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B8177783
M. Wt: 238.16 g/mol
InChI Key: IROVUUMGKLICTG-UHFFFAOYSA-N
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Description

2-(4-(2,2,2-Trifluoroethoxy)-1H-pyrazol-1-yl)propanoic acid is an organic compound that features a trifluoroethoxy group attached to a pyrazole ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,2,2-Trifluoroethoxy)-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via nucleophilic substitution reactions, often using trifluoroethanol as a reagent.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the propanoic acid moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the propanoic acid moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(2,2,2-Trifluoroethoxy)-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Research: It is used in studies to understand its interactions with enzymes and receptors.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-(2,2,2-Trifluoroethoxy)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2,2,2-Trifluoroethoxy)phenyl)propanoic acid
  • 2-(4-(2,2,2-Trifluoroethoxy)-1H-imidazol-1-yl)propanoic acid
  • 2-(4-(2,2,2-Trifluoroethoxy)-1H-pyrrol-1-yl)propanoic acid

Uniqueness

2-(4-(2,2,2-Trifluoroethoxy)-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-(2,2,2-trifluoroethoxy)pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O3/c1-5(7(14)15)13-3-6(2-12-13)16-4-8(9,10)11/h2-3,5H,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROVUUMGKLICTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=C(C=N1)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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